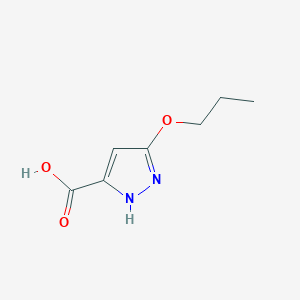
(1-(Cyclopentylsulfonyl)cyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(Cyclopentylsulfonyl)cyclopropyl)methanol is an organic compound characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a cyclopentylsulfonyl substituent. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Cyclopentylsulfonyl)cyclopropyl)methanol typically involves the following steps:
Formation of Cyclopropyl Intermediate: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Methanol Addition: The final step involves the addition of a methanol group, which can be achieved through various methods, including nucleophilic substitution or reduction reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming cyclopropyl ketones or aldehydes.
Reduction: Reduction reactions may convert the sulfonyl group to a sulfide or thiol.
Substitution: The methanol group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce a wide range of functionalized derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of specialty chemicals and materials.
作用机制
The mechanism by which (1-(Cyclopentylsulfonyl)cyclopropyl)methanol exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering metabolic pathways, or influencing cellular processes.
相似化合物的比较
Similar Compounds
Cyclopropylmethanol: Lacks the sulfonyl group, leading to different reactivity and applications.
Cyclopentylsulfonylmethane: Lacks the cyclopropyl group, affecting its chemical behavior.
Cyclopropylsulfonylmethanol: Similar but with different substituents, leading to variations in reactivity and applications.
属性
分子式 |
C9H16O3S |
|---|---|
分子量 |
204.29 g/mol |
IUPAC 名称 |
(1-cyclopentylsulfonylcyclopropyl)methanol |
InChI |
InChI=1S/C9H16O3S/c10-7-9(5-6-9)13(11,12)8-3-1-2-4-8/h8,10H,1-7H2 |
InChI 键 |
YZVCSFDOZXNRQS-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)S(=O)(=O)C2(CC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylheptanamide](/img/structure/B12947656.png)
![8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol](/img/structure/B12947663.png)

![1-(4-Amino-5-oxo-5,6,7,8-tetrahydropyrimido[5,4-f][1,4]oxazepin-2-yl)azetidine-3-carboxylic acid](/img/structure/B12947688.png)



